3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The chemical structure features a pyrimidine ring with an aminoethyl side chain, which is significant for its reactivity and biological interactions.
The compound can be synthesized through various methods, primarily involving the Biginelli reaction, which combines aldehydes, urea, and β-dicarbonyl compounds under acidic conditions. It is also available commercially from chemical suppliers.
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is classified as a dihydropyrimidinone derivative. Its molecular formula is C6H10N4O, and it has a molar mass of approximately 170.17 g/mol. The compound's CAS number is 1909326-20-0.
The most common synthesis method for 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This one-pot reaction typically involves:
Recent advancements have introduced alternative catalysts and methods to improve yield and reduce reaction times. For instance, the use of microwave irradiation has been shown to enhance the efficiency of the Biginelli reaction, allowing for higher yields in shorter reaction times . Additionally, natural catalysts like granite and quartz have been explored for their efficacy in synthesizing these compounds .
The molecular structure of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one consists of a pyrimidine ring with an aminoethyl group attached at the 3-position. The presence of the amino group contributes to its solubility and reactivity.
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions typical of dihydropyrimidinones:
The compound's reactivity is influenced by its functional groups, particularly the amino group which can engage in hydrogen bonding and nucleophilic attacks on electrophilic centers.
The mechanism of action for compounds like 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is often related to their interaction with biological targets:
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one has several scientific applications:
The 3,4-dihydropyrimidin-4-one (DHPM) core represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, conformational flexibility, and stereochemical variability. This six-membered heterocyclic system contains two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 4, creating a semi-saturated structure that combines aromatic character with non-aromatic properties. The partially unsaturated nature allows for both planar and non-planar configurations, facilitating diverse binding interactions with biological targets [3] [7]. Notably, the NH group at position 1 serves as a hydrogen bond donor, while the carbonyl oxygen at position 4 functions as a hydrogen bond acceptor. This dual functionality enables the scaffold to participate in key molecular recognition events within enzyme active sites and receptor domains [7].
The stereogenic center at position 4 significantly influences biological activity, as demonstrated in adenosine receptor antagonists where the spatial orientation of substituents dictates binding affinity. Research on A2B receptor antagonists revealed that modifications disrupting the stereogenic center or eliminating the NH group resulted in 6-7-fold reductions in receptor affinity, underscoring the critical role of three-dimensional architecture in target engagement [3]. Furthermore, the 4-oxo group enhances planarity in the heterocyclic system, facilitating π-stacking interactions with aromatic residues in protein binding pockets. These structural features collectively contribute to the broad bioactivity profile observed across DHPM derivatives, including antiviral, anticancer, and cardiovascular activities [7].
Table 1: Influence of Substituent Patterns on Biological Activity in Dihydropyrimidinone Derivatives
Position | Substituent | Biological Impact | Example Activity (Ki nM) |
---|---|---|---|
R3 | 2-Aminoethyl | Enhanced target affinity through ionic interactions | N/A |
R5 | Ester groups | Modulates receptor binding affinity | 40.8-2159 nM (A2B AdoR) [3] |
R6 | Methyl/Trifluoromethyl | Influences selectivity profiles | Methyl optimal for A2B affinity [3] |
R4 | Heteroaromatic groups | Enables π-stacking interactions | Furan/thiophene enhance binding [3] |
The therapeutic exploration of dihydropyrimidinones began with the serendipitous discovery of calcium channel blocking activity in early 1990s. Initial structure-activity relationship (SAR) studies focused on 4-aryl-substituted derivatives synthesized via the classic Biginelli reaction, with researchers noting significant vasodilatory effects in these compounds [7]. This discovery catalyzed extensive medicinal chemistry investigations into DHPM analogs, establishing their potential as modulators of ion channels and cardiovascular function. The historical development of DHPM-based therapeutics reached a pivotal milestone with the identification of monastrol, a 3,4-dihydropyrimidin-2(1H)-one derivative that specifically inhibits mitotic kinesin Eg5, demonstrating the scaffold's applicability in cancer therapy [7].
The advent of high-throughput screening (HTS) technologies in the early 2000s accelerated DHPM drug discovery. A landmark HTS campaign identified compound 1 (ethyl 6-methyl-2-oxo-4-(2-furyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) as a submicromolar A2B adenosine receptor antagonist (Ki = 585.5 nM), validating the DHPM scaffold as a viable template for receptor-targeted drug design [3]. This discovery triggered systematic optimization efforts focused on position 5 modifications, leading to the development of isopropyl ester analog 10 (SYAF014) with significantly enhanced A2B affinity (Ki = 40.8 nM) and selectivity [3]. Parallel advancements in synthetic methodology, particularly Lewis acid-catalyzed Biginelli reactions, enabled efficient generation of diverse DHPM libraries for biological evaluation [7].
Table 2: Historical Milestones in Dihydropyrimidinone Medicinal Chemistry
Time Period | Key Advancement | Impact on Drug Discovery |
---|---|---|
1893 | Discovery of Biginelli reaction | Provided foundational synthetic methodology |
1990s | Calcium channel blocking activity identified | Established cardiovascular applications |
2000 | Monastrol identified as Eg5 inhibitor | Validated anticancer potential |
2013 | A2B antagonists discovered (Compound 1) | Expanded to neurological/immunological targets [3] |
2010s-Present | Green chemistry approaches | Improved synthetic efficiency and diversity [3] |
The introduction of a 2-aminoethyl chain at position 3 of the dihydropyrimidinone scaffold represents a strategic modification that significantly expands pharmacological potential. This substitution converts the molecule into 3-(2-aminoethyl)-3,4-dihydropyrimidin-4-one (molecular formula: C6H9N3O, molecular weight: 139.16 g/mol), creating a bifunctional compound with both hydrogen-bonding and ionic interaction capabilities [5] [6]. The primary amine terminus (pKa ≈ 9-10) remains protonated under physiological conditions, enabling salt bridge formation with acidic residues in target proteins. This electrostatic complementarity is particularly valuable for targeting nucleotide-binding domains in kinases and adenosine receptors, where conserved aspartate/glutamate residues facilitate ionic interactions [3].
Conformational analysis reveals that the ethylenic linker (-CH2-CH2-) provides rotational freedom, allowing the terminal amino group to explore spatial volumes approximately 5-7 Å from the heterocyclic core. This flexibility enables optimal positioning for target engagement while maintaining the planarity of the dihydropyrimidinone ring. The basic nitrogen also enhances water solubility through salt formation, as evidenced by the existence of water-soluble dihydrochloride derivatives (e.g., CAS 1909326-20-0, C6H11Cl2N3O) [4]. When incorporated into more complex analogs such as 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one (C11H12N4O), the 2-aminoethyl group synergizes with aromatic systems to create multi-point recognition architectures [8].
Table 3: Structural and Pharmacological Comparisons of 3-(2-Aminoethyl) Dihydropyrimidinone Derivatives
Compound | Structural Features | Molecular Weight (g/mol) | Potential Pharmacological Advantages |
---|---|---|---|
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one | Unsubstituted core | 139.16 | Balanced lipophilicity (LogP ≈ -1.34) [2] |
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one | Cyclopropyl at R6 | 179.22 | Enhanced hydrophobic pocket binding [9] |
6-(2-Aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one | Pyridinyl at R2 | 216.24 | Additional metal coordination capacity [8] |
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one | Aminoethyl at R2, dimethyl | 167.21 | Increased steric bulk for selectivity modulation |
The electronic effects of the 3-(2-aminoethyl) group extend beyond simple protonation. The electron-donating character of the alkylamine chain influences electron density distribution across the heterocyclic system, potentially altering tautomeric equilibria and dipole moments. These electronic perturbations may explain the enhanced receptor affinity observed in aminoethyl-substituted DHPM analogs compared to their alkyl counterparts. Additionally, the terminal amino group serves as a convenient handle for further molecular elaboration through amide formation, reductive amination, or urea synthesis, facilitating prodrug strategies and pharmacokinetic optimization [5] [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: